molecular formula C17H18N2O3S B2412180 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-31-7

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2412180
CAS No.: 921787-31-7
M. Wt: 330.4
InChI Key: UCJFUBRBHBMXDG-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a unique structure combining an indolinone moiety with a benzenesulfonamide group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives and sulfonamide analogs, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

Uniqueness

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFUBRBHBMXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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